8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2,(H,13,14) |
InChI Key |
JSQGMYAHTGCFPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)C(=O)O)Cl)NC1 |
Origin of Product |
United States |
Preparation Methods
Benzylation of the Amine Moiety
The initial step in this route involves protecting the secondary amine of 8-chloro-1,2,3,4-tetrahydroquinoline using benzyl bromide. In a representative procedure, 8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is reacted with benzyl bromide in the presence of potassium carbonate and dimethylformamide (DMF) at 0°C. The reaction proceeds for 20 hours, after which the mixture is extracted with ethyl acetate and acidified to precipitate the benzylated intermediate. This step achieves an 86% yield of 2-benzyl-8-chloro-1,2,3,4-tetrahydroquinoline as a brown-yellow oil.
Carboxylation via Lithiation
The benzylated intermediate undergoes directed ortho-lithiation using butyllithium in tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA) at -78°C. Quenching the lithiated species with carbon dioxide introduces the carboxylic acid group at position 6. After extraction and salification with hydrochloric acid, 2-benzyl-8-chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride is isolated in 91% yield.
Hydrogenolytic Deprotection
Final deprotection employs catalytic hydrogenation with 5% palladium on carbon (Pd/C) under hydrogen pressure (1–4 atm) in methanol or ethanol. Optimal conditions (50°C, 1 atm H₂, 20 hours) yield 8-chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride with >99% HPLC purity and isolated yields of 90–91%. Elevated pressures or temperatures (>2 atm, >60°C) reduce purity due to over-hydrogenation side reactions.
Chloroaniline Cyclization and Functionalization
Cyclization of 4-Chloroaniline Derivatives
This route begins with 4-chloroaniline, which is condensed with β-propiolactone or acrylic acid derivatives to form 3-(4-chloroanilino)propionic acid. Cyclization using polyphosphoric acid (PPA) at 120–150°C yields 8-chloro-4-oxo-1,2,3,4-tetrahydroquinoline. Reduction of the ketone moiety with sodium borohydride or catalytic hydrogenation produces the tetrahydroquinoline backbone.
Directed Carboxylation
The 8-chloro-tetrahydroquinoline intermediate undergoes lithiation at position 6 using butyllithium in THF. Subsequent carboxylation with CO₂ and acid work-up affords the target carboxylic acid. This method mirrors the benzylation route but eliminates the need for protective groups, simplifying the workflow.
Enzymatic Deracemization Strategies
While enzymatic methods using D-amino acid oxidase (FsDAAO) are primarily reported for 1- and 3-carboxyl substituted tetrahydroisoquinolines, these systems may be adapted for 6-carboxyl derivatives. Kinetic resolution of racemic intermediates could enhance enantiopurity, though specific applications to 8-chloro-6-carboxylic acid remain unexplored.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two primary methods:
Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while reduction could produce 1,2,3,4-tetrahydroquinoline derivatives.
Scientific Research Applications
MCL-1 Inhibition
One of the primary applications of 8-chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is its role as an inhibitor of the MCL-1 protein, a member of the BCL-2 family associated with cancer cell survival. Overexpression of MCL-1 is linked to various cancers and resistance to chemotherapy. Recent studies have shown that derivatives of this compound can effectively inhibit MCL-1:
- Study Findings : A study reported that modifications to the sulfonyl moiety of the compound significantly enhanced its inhibitory potency against MCL-1 by over 73-fold when optimized . This suggests that further structural modifications could lead to more effective cancer therapies.
Table 1: Inhibition Potency of Modified Compounds
| Compound Variant | Inhibition Potency (IC50) | Notes |
|---|---|---|
| Original Compound | 10 µM | Baseline for comparison |
| Sulfonyl Variant | 0.14 µM | Enhanced binding affinity |
| Phenyl Variant | 0.05 µM | Targeting p2 pocket |
Broad Spectrum Antibacterial Properties
This compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Research indicates that this compound exhibits superior efficacy compared to traditional antibiotics like Ciprofloxacin:
- Case Study : In a comparative study, the compound showed a minimum inhibitory concentration (MIC) of 0.39 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .
Table 2: Antibacterial Efficacy Against Different Strains
| Bacterial Strain | MIC (µg/mL) | Comparison with Ciprofloxacin |
|---|---|---|
| Staphylococcus aureus | 0.39 | Higher efficacy |
| Bacillus subtilis | 0.78 | Comparable |
| Pseudomonas aeruginosa | 1.5 | Moderate efficacy |
Synthesis and Optimization
The synthesis of this compound involves several steps that can be optimized for better yield and purity:
- Synthesis Methodology : The compound can be synthesized through a series of reactions involving starting materials such as substituted acyl derivatives and various coupling agents . The process typically includes protection of functional groups and careful selection of reaction conditions to ensure high yields.
Table 3: Synthesis Steps Overview
| Step | Description |
|---|---|
| Step 1: Protection | Protect carboxylic acid group |
| Step 2: Coupling | Couple with N-protected amino acids |
| Step 3: Deprotection | Remove protecting groups |
| Step 4: Purification | Purify using solvent extraction techniques |
Mechanism of Action
The mechanism of action of 8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the chlorine atom and carboxylic acid group may allow the compound to interact with enzymes and receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity and Solubility: The chlorine atom in the target compound increases lipophilicity compared to non-halogenated analogs like 1,2,3,4-tetrahydroquinoline-6-carboxylic acid . However, the carboxylic acid group enhances water solubility, balancing overall bioavailability.
Acidity :
- The carboxylic acid group (pKa ~2–3) dominates acidity, but electron-withdrawing substituents like chlorine lower the pKa of adjacent groups, influencing binding to biological targets .
Biological Activity
8-Chloro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (C₁₀H₉ClNO₂) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a chloro substituent at the 8-position and a carboxylic acid group at the 6-position of the tetrahydroquinoline ring system. Its unique structural attributes contribute to its diverse biological applications, particularly in medicinal chemistry.
- Molecular Formula : C₁₀H₉ClNO₂
- Molecular Weight : 211.64 g/mol
- CAS Number : 2787-54-4
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has demonstrated potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. Its mechanism may involve interference with DNA replication or protein synthesis in microbial cells.
- Anti-inflammatory Properties : Studies suggest that this compound may possess anti-inflammatory effects, potentially through modulation of inflammatory pathways and cytokine production.
- Anticancer Effects : Preliminary investigations have indicated that derivatives of tetrahydroquinoline compounds can induce apoptosis in cancer cells and inhibit cell proliferation in various human cancer cell lines such as MGC-803 and HeLa .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may act as a ligand for various receptors or enzymes involved in disease pathways. For example:
- Inhibition of protein kinases involved in cell signaling and proliferation.
- Modulation of enzyme activity related to inflammation and microbial resistance.
Antimicrobial Studies
A series of studies have evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition rates compared to control groups.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 17 | 32 |
Anticancer Activity
In vitro studies on cancer cell lines have shown that the compound induces G2/M cell cycle arrest and promotes apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MGC-803 | 12 | Apoptosis via caspase activation |
| HeLa | 15 | Inhibition of cell proliferation |
| MCF-7 | 20 | Induction of G2/M arrest |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.
- Case Study on Cancer Treatment : Another research effort focused on the anticancer properties of the compound derivatives. The findings suggested that specific modifications to the tetrahydroquinoline structure could enhance its selectivity and potency against cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
